molecular formula C13H18N4OS B11028105 4-butyl-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxamide

4-butyl-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxamide

Katalognummer: B11028105
Molekulargewicht: 278.38 g/mol
InChI-Schlüssel: UGITWLJHUHMQBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution Reactions:

    Amide Formation: The carboxamide group can be introduced by reacting the thiazole derivative with an amine, such as 1-methyl-1H-pyrazol-4-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrazole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole or pyrazole rings.

    Reduction Products: Amines derived from the reduction of the carboxamide group.

    Substitution Products: Substituted thiazole or pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Wirkmechanismus

The mechanism of action of 4-butyl-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-butyl-2-methyl-1,3-thiazole-5-carboxamide: Lacks the pyrazole moiety.

    2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxamide: Lacks the butyl group.

    4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

4-butyl-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of both the thiazole and pyrazole rings, as well as the specific substitution pattern. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C13H18N4OS

Molekulargewicht

278.38 g/mol

IUPAC-Name

4-butyl-2-methyl-N-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H18N4OS/c1-4-5-6-11-12(19-9(2)15-11)13(18)16-10-7-14-17(3)8-10/h7-8H,4-6H2,1-3H3,(H,16,18)

InChI-Schlüssel

UGITWLJHUHMQBT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=CN(N=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.